molecular formula C29H33N3O4 B12364745 [9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone

[9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone

Cat. No.: B12364745
M. Wt: 487.6 g/mol
InChI Key: BEWXCKHNNXXEFC-UHFFFAOYSA-N
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Description

[9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[55]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone is a complex organic compound with a unique structure that includes a spirocyclic framework, diazaspiro moiety, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone typically involves multiple steps. The process begins with the preparation of the spirocyclic core, followed by the introduction of the diazaspiro moiety and the methoxyphenoxy group. The final step involves the oxidation of the pyridin-1-ium moiety.

    Spirocyclic Core Formation: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic framework.

    Introduction of Diazaspiro Moiety: The diazaspiro moiety is introduced through a nucleophilic substitution reaction, where a diazamine reacts with the spirocyclic core.

    Attachment of Methoxyphenoxy Group: This step involves the reaction of the spirocyclic intermediate with a methoxyphenol derivative under basic conditions.

    Oxidation of Pyridin-1-ium Moiety: The final step involves the oxidation of the pyridin-1-ium moiety using an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyridin-1-ium moiety, converting it back to the corresponding pyridine derivative.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols, alcohols

Major Products

    Oxidation Products: Quinone derivatives

    Reduction Products: Pyridine derivatives

    Substitution Products: Functionalized diazaspiro compounds

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique structural properties make it suitable for applications in materials science, such as the design of new polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    [9-[[2-(2-Hydroxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone: Similar structure but with a hydroxy group instead of a methoxy group.

    [9-[[2-(2-Chlorophenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The uniqueness of [9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[55]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone lies in its specific combination of functional groups and structural features The presence of the methoxyphenoxy group, diazaspiro moiety, and oxidized pyridin-1-ium makes it distinct from other similar compounds

Properties

Molecular Formula

C29H33N3O4

Molecular Weight

487.6 g/mol

IUPAC Name

[9-[[2-(2-methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone

InChI

InChI=1S/C29H33N3O4/c1-35-26-11-4-5-12-27(26)36-25-10-3-2-8-23(25)22-30-18-13-29(14-19-30)15-20-31(21-16-29)28(33)24-9-6-7-17-32(24)34/h2-12,17H,13-16,18-22H2,1H3

InChI Key

BEWXCKHNNXXEFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC=C2CN3CCC4(CC3)CCN(CC4)C(=O)C5=CC=CC=[N+]5[O-]

Origin of Product

United States

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